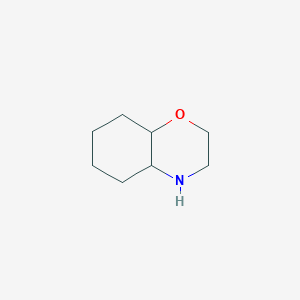

octahydro-2H-1,4-benzoxazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]oxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-4-8-7(3-1)9-5-6-10-8/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYZKRGPZJEWPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587924 | |

| Record name | Octahydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52769-11-6 | |

| Record name | Octahydro-2H-1,4-benzoxazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52769-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octahydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | octahydro-2H-1,4-benzoxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of Octahydro-2H-1,4-benzoxazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of octahydro-2H-1,4-benzoxazine. Due to the limited availability of direct experimental data for this specific saturated heterocyclic compound, this guide combines available information with predicted values from reliable computational models and outlines established experimental protocols for their determination.

Core Physicochemical Properties

The basic molecular and predicted physicochemical properties of this compound are summarized in the table below. These values provide a foundational understanding of the molecule's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO | PubChem[1] |

| Molecular Weight | 141.21 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | Sigma-Aldrich[2] |

| Predicted XlogP | 0.8 | PubChem[1] |

| Predicted pKa (Basic) | 8.5 ± 0.5 | Predicted |

| Predicted Water Solubility | 10-100 g/L at 25°C (Moderately Soluble) | Predicted |

| Predicted Melting Point | 40-70 °C | Predicted |

| Predicted Boiling Point | 210-230 °C at 760 mmHg | Predicted |

Synthesis of this compound

-

Synthesis of 3,4-dihydro-2H-1,4-benzoxazine: This intermediate can be synthesized via the condensation of 2-aminophenol with a suitable two-carbon electrophile, such as 1,2-dihaloethane.

-

Catalytic Hydrogenation: The aromatic ring of the resulting 3,4-dihydro-2H-1,4-benzoxazine is then fully saturated via catalytic hydrogenation to yield the final product, this compound.

A logical workflow for this synthesis is depicted in the following diagram:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

For researchers aiming to experimentally determine the physicochemical properties of this compound, the following standard protocols are recommended.

Determination of pKa (Potentiometric Titration)

The basic dissociation constant (pKa) of the secondary amine in the this compound ring can be accurately determined using potentiometric titration.[3][4][5][6]

Methodology:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).

-

Data Acquisition: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) between n-octanol and water provides a measure of the lipophilicity of a compound. The shake-flask method is the gold standard for its experimental determination.[7][8][9][10]

Methodology:

-

Phase Saturation: n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

-

Partitioning: A known amount of this compound is dissolved in the n-octanol phase. An equal volume of the water phase is added, and the mixture is shaken vigorously for a set period to allow for partitioning.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

Determination of Water Solubility (OECD Guideline 105)

The water solubility can be determined following the OECD Test Guideline 105, which describes the flask method for substances with solubilities above 10⁻² g/L.[11][12][13][14][15]

Methodology:

-

Equilibration: An excess amount of solid this compound is added to a flask containing deionized water. The flask is sealed and agitated at a constant temperature (e.g., 25 °C) until equilibrium is reached.

-

Phase Separation: The undissolved solid is removed by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the aqueous solution is determined by a suitable analytical method (e.g., GC, HPLC).

-

Result: The water solubility is expressed in g/L or mg/mL.

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity and associated signaling pathways of this compound are not currently available in the public domain. However, the broader class of benzoxazine derivatives has been reported to exhibit a wide range of pharmacological activities.

Given the novelty of the fully saturated this compound core, a systematic biological screening is warranted to elucidate its potential therapeutic applications. A general workflow for such a screening process is outlined below.

References

- 1. PubChemLite - this compound (C8H15NO) [pubchemlite.lcsb.uni.lu]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 10. researchgate.net [researchgate.net]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 14. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 15. laboratuar.com [laboratuar.com]

An In-depth Technical Guide to Octahydro-2H-1,4-benzoxazine: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octahydro-2H-1,4-benzoxazine, a saturated bicyclic heterocyclic amine, represents a core scaffold of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the available information regarding its discovery, synthesis, and physicochemical properties. While the broader class of 1,4-benzoxazines is well-documented, specific historical and detailed experimental data for the fully saturated octahydro- derivative remain limited in publicly accessible literature. This guide synthesizes the available data, outlines plausible synthetic approaches based on established chemical principles, and identifies key areas for future research.

Introduction and Historical Context

The 1,4-benzoxazine ring system, a heterocyclic motif, has been a subject of significant research interest due to the diverse biological activities exhibited by its derivatives. The initial synthesis of the 1,4-benzoxazine scaffold was reported in the mid-20th century, paving the way for the exploration of a vast chemical space. However, the specific history of the fully saturated analog, this compound, is not well-documented in readily available scientific literature. Its existence is confirmed through its Chemical Abstracts Service (CAS) number, 52769-11-6, and its availability from various chemical suppliers. The discovery of this saturated derivative likely occurred as an extension of the broader research into benzoxazine chemistry, potentially through systematic hydrogenation of aromatic or partially saturated precursors.

Physicochemical Properties

Quantitative data for this compound is primarily available from chemical supplier databases. A summary of these properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 52769-11-6 | Multiple Suppliers |

| Molecular Formula | C₈H₁₅NO | Multiple Suppliers |

| Molecular Weight | 141.21 g/mol | Multiple Suppliers |

| Appearance | Solid (predicted) | Supplier Data |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| Solubility | Not available | - |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the searched literature, a plausible and commonly employed synthetic strategy involves the catalytic hydrogenation of a suitable benzoxazine precursor. This process would typically involve two key stages: the synthesis of a 2H-1,4-benzoxazine or 3,4-dihydro-2H-1,4-benzoxazine intermediate, followed by the complete reduction of the benzene ring.

Synthesis of the Benzoxazine Core

The foundational method for constructing the 1,4-benzoxazine scaffold involves the condensation of a 2-aminophenol with a suitable two-carbon synthon, such as an α-haloketone or a 1,2-dihaloethane.

A general workflow for this initial step is depicted below:

Caption: General synthesis of the 1,4-benzoxazine core.

Catalytic Hydrogenation to this compound

The complete saturation of the benzoxazine ring system to yield this compound would necessitate a robust catalytic hydrogenation protocol. This typically involves the use of a noble metal catalyst, such as rhodium or ruthenium, under hydrogen pressure.

Experimental Protocol (Hypothetical):

-

Materials:

-

2H-1,4-benzoxazine or 3,4-dihydro-2H-1,4-benzoxazine (1.0 eq)

-

Rhodium on alumina (Rh/Al₂O₃) or Ruthenium on carbon (Ru/C) (5-10 mol%)

-

Solvent (e.g., ethanol, acetic acid)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

The benzoxazine precursor is dissolved in a suitable solvent in a high-pressure autoclave.

-

The catalyst is carefully added to the solution.

-

The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a specified pressure (e.g., 50-100 atm).

-

The reaction mixture is heated to a specific temperature (e.g., 80-150 °C) and stirred vigorously for a set period (e.g., 12-48 hours), or until hydrogen uptake ceases.

-

After cooling to room temperature, the autoclave is carefully depressurized.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed under reduced pressure.

-

The crude product, this compound, is then purified by a suitable method, such as distillation or chromatography.

-

The logical relationship for this hydrogenation step can be visualized as follows:

Caption: Proposed pathway to this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the searched scientific literature regarding the biological activities or the involvement in any signaling pathways of this compound. The broader class of 1,4-benzoxazine derivatives has been reported to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. However, it is crucial to note that the saturation of the aromatic ring to form the octahydro- derivative would significantly alter the electronic and steric properties of the molecule, likely leading to a different biological profile. Further research is required to elucidate the potential therapeutic applications of this specific compound.

Conclusion and Future Directions

This compound is a chemical entity with a confirmed structure and commercial availability, yet its scientific history and detailed experimental characterization are not well-documented in accessible literature. This guide has provided a summary of its known physicochemical properties and a plausible synthetic route based on established chemical transformations.

To advance the understanding and potential applications of this compound, future research should focus on:

-

Historical Literature Search: A more profound search of older chemical literature and patent databases may uncover the original synthesis and discovery of this compound.

-

Definitive Synthesis and Characterization: The development and publication of a detailed, reproducible experimental protocol for its synthesis, along with comprehensive spectroscopic and physical data, are essential.

-

Biological Screening: A thorough investigation of its biological activities across various assays would be crucial to determine its potential as a lead compound in drug discovery.

-

Computational Studies: Molecular modeling and computational chemistry could be employed to predict its properties and potential interactions with biological targets.

By addressing these knowledge gaps, the scientific community can fully explore the potential of this compound in both academic and industrial research settings.

octahydro-2H-1,4-benzoxazine chemical structure elucidation

An In-depth Technical Guide on the Chemical Structure Elucidation of Octahydro-2H-1,4-benzoxazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the chemical structure elucidation of this compound. The document outlines a plausible synthetic route and details the application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for the synthesis and spectroscopic analyses are provided. All quantitative data from spectroscopic and spectrometric analyses are summarized in structured tables for clarity and comparative purposes. Additionally, a logical workflow for the structure elucidation process is presented using a Graphviz diagram, adhering to specified visualization standards. This guide serves as a valuable resource for researchers and professionals involved in the synthesis and characterization of heterocyclic compounds.

Introduction to this compound

This compound is a saturated heterocyclic compound with the chemical formula C₈H₁₅NO and a molecular weight of 141.21 g/mol [1]. Its structure consists of a cyclohexane ring fused to a morpholine ring. As a saturated derivative of benzoxazine, it lacks the aromaticity of its precursor, which significantly influences its chemical and physical properties. Benzoxazine derivatives are a class of compounds known for a wide range of biological activities, including antimicrobial, anticancer, and antihypertensive properties[2]. The study of saturated analogs like this compound is crucial for understanding structure-activity relationships and for the development of new therapeutic agents. The elucidation of its precise chemical structure is the foundational step for any further investigation into its biological activity and potential applications in drug development.

Synthesis of this compound

A common route for the synthesis of saturated heterocyclic compounds is the catalytic hydrogenation of their unsaturated aromatic counterparts. In the case of this compound, a plausible synthesis involves the reduction of a suitable 2H-1,4-benzoxazine precursor.

Spectroscopic and Spectrometric Data

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized in Table 1. These predictions are based on the analysis of similar saturated heterocyclic systems.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C2-H₂ | 3.5 - 3.8 | 65 - 70 | Protons adjacent to oxygen. |

| C3-H₂ | 2.8 - 3.1 | 45 - 50 | Protons adjacent to nitrogen. |

| C4a-H | 2.0 - 2.4 | 50 - 55 | Bridgehead proton. |

| C5-H₂ | 1.2 - 1.8 | 20 - 30 | Cyclohexane ring protons. |

| C6-H₂ | 1.2 - 1.8 | 20 - 30 | Cyclohexane ring protons. |

| C7-H₂ | 1.2 - 1.8 | 20 - 30 | Cyclohexane ring protons. |

| C8-H₂ | 1.2 - 1.8 | 20 - 30 | Cyclohexane ring protons. |

| C8a-H | 2.5 - 2.9 | 55 - 60 | Bridgehead proton. |

| N-H | 1.5 - 2.5 | - | Broad singlet, exchangeable with D₂O. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented in Table 2.

Table 2: Predicted IR Absorption Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| N-H | 3300 - 3500 | Stretching (secondary amine) |

| C-H | 2850 - 2960 | Stretching (alkane) |

| C-O | 1050 - 1150 | Stretching (ether) |

| C-N | 1020 - 1250 | Stretching (amine) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass-to-charge ratios (m/z) for the molecular ion and major fragments of this compound are listed in Table 3.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 142.1227 | [M+H]⁺ | Protonated molecular ion. |

| 141.1148 | [M]⁺ | Molecular ion. |

| 140.1081 | [M-H]⁻ | Deprotonated molecular ion. |

| 124.1126 | [M+H-H₂O]⁺ | Loss of water from the protonated molecule. |

Experimental Protocols

Synthesis Protocol: Catalytic Hydrogenation of 2H-1,4-benzoxazine

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2H-1,4-benzoxazine (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 5% Rhodium on alumina or Platinum(IV) oxide.

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 atm).

-

Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C) and stir vigorously for 24-48 hours, or until hydrogen uptake ceases.

-

Work-up: After cooling to room temperature, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. For a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Spectrum Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for this type of molecule.

-

Mass Analysis: Acquire the mass spectrum in full scan mode to determine the molecular weight.

-

Fragmentation Analysis (MS/MS): If desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation pattern, which can provide further structural information.

Visualized Workflow for Structure Elucidation

The logical flow of the experimental work for the structure elucidation of this compound is depicted in the following diagram.

Caption: Experimental workflow for the structure elucidation.

Conclusion

The structural elucidation of this compound is a systematic process that relies on a combination of organic synthesis and modern analytical techniques. The proposed synthesis via catalytic hydrogenation provides a viable route to obtain the target compound. Subsequent analysis by NMR spectroscopy, IR spectroscopy, and mass spectrometry allows for the unambiguous confirmation of its chemical structure. The detailed protocols and compiled data in this guide offer a solid framework for researchers and professionals to successfully synthesize and characterize this and other related heterocyclic compounds, paving the way for further investigations into their potential applications.

References

Spectroscopic Profile of Octahydro-2H-1,4-benzoxazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

Due to the absence of direct experimental spectra in published literature, the following tables summarize the predicted and expected spectroscopic characteristics for octahydro-2H-1,4-benzoxazine. These predictions are based on the analysis of similar saturated heterocyclic systems and precursors.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |

| CH₂-O | 3.5 - 4.0 | C-O | 65 - 75 |

| CH₂-N | 2.5 - 3.0 | C-N | 45 - 55 |

| CH-N (bridgehead) | 2.8 - 3.3 | C-N (bridgehead) | 50 - 60 |

| CH-C (bridgehead) | 1.8 - 2.3 | C-C (bridgehead) | 30 - 40 |

| Cyclohexane CH₂ | 1.2 - 1.8 | Cyclohexane C | 20 - 35 |

| NH | 1.5 - 2.5 (broad) |

Table 2: Expected Infrared (IR) Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 (broad) |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C-O Stretch (ether) | 1050 - 1150 |

| C-N Stretch (amine) | 1000 - 1250 |

Table 3: Predicted Mass Spectrometry (MS) Data

| Parameter | Value | Adduct | Predicted m/z |

| Molecular Formula | C₈H₁₅NO[1][2] | [M+H]⁺ | 142.12265[2] |

| Molecular Weight | 141.21 g/mol [1] | [M+Na]⁺ | 164.10459[2] |

| Monoisotopic Mass | 141.11537 Da[2] | [M-H]⁻ | 140.10809[2] |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound. These are generalized procedures based on standard laboratory practices for similar compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the identification of CH, CH₂, and CH₃ groups.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disc. For liquid samples, analysis can be done using attenuated total reflectance (ATR).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder or pure KBr should be recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: An electrospray ionization (ESI) or chemical ionization (CI) mass spectrometer is suitable for determining the molecular weight of the compound. For fragmentation analysis, gas chromatography-mass spectrometry (GC-MS) with electron impact (EI) ionization can be used.

-

Data Acquisition:

-

ESI/CI: Infuse the sample solution into the ion source to obtain the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺).

-

GC-MS (EI): Inject the sample onto a GC column to separate it from any impurities before it enters the mass spectrometer. The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Visualizing Experimental Workflows

To illustrate the logical flow of spectroscopic analysis and a potential synthetic route, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow for Spectroscopic Analysis.

Caption: A Potential Synthetic Pathway.

References

An In-depth Technical Guide to Octahydro-2H-1,4-benzoxazine

This technical guide provides a comprehensive overview of octahydro-2H-1,4-benzoxazine, tailored for researchers, scientists, and professionals in drug development. The document details its chemical identifiers, plausible experimental protocols for its synthesis and characterization, and a review of the biological activities associated with the broader class of 1,4-benzoxazine derivatives.

Core Compound Identifiers

This compound is a saturated bicyclic heterocyclic compound. Its primary identifiers are summarized in the table below. While the CAS number 52769-11-6 is widely recognized, an alternative CAS number, 73825-73-7, has also been associated with this compound.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 52769-11-6[1][2][3] |

| Alternative CAS | 73825-73-7 |

| Molecular Formula | C₈H₁₅NO[2] |

| Molecular Weight | 141.21 g/mol [2] |

| IUPAC Name | 3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][4][5]oxazine[3] |

| SMILES | C1CCC2OCCNC2C1[3] |

| InChI | InChI=1S/C8H15NO/c10-6-5-9-7-3-1-2-4-8(7)10/h7-10H,1-6H2 |

| InChIKey | AGYZKRGPZJEWPN-UHFFFAOYSA-N |

Experimental Protocols

Step 1: Synthesis of 2H-1,4-benzoxazine Precursor

The initial step involves the synthesis of a 2H-1,4-benzoxazine precursor. A common method for this is the condensation of 2-aminophenol with an α-haloketone or a related species.

Materials:

-

2-aminophenol

-

2-chloroacetaldehyde

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-aminophenol (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).

-

Add 2-chloroacetaldehyde (1.2 equivalents) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2H-1,4-benzoxazine.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Catalytic Hydrogenation to this compound

The second step involves the catalytic hydrogenation of the aromatic ring of the 2H-1,4-benzoxazine precursor to yield the saturated octahydro- derivative.

Materials:

-

2H-1,4-benzoxazine (from Step 1)

-

Rhodium on alumina (Rh/Al₂O₃) or Platinum(IV) oxide (PtO₂) catalyst

-

Ethanol (EtOH) or Acetic Acid (AcOH)

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

-

Dissolve the 2H-1,4-benzoxazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid in a high-pressure reaction vessel.

-

Add a catalytic amount of Rh/Al₂O₃ (5 mol%) or PtO₂ to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen gas (typically 50-100 atm) and heat to a temperature of 80-100 °C.

-

Maintain vigorous stirring and monitor the reaction by observing the drop in hydrogen pressure.

-

After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

If necessary, purify the product by distillation or column chromatography.

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the saturated bicyclic ring system and the absence of aromatic protons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show characteristic peaks for C-H, C-N, and C-O stretching vibrations and the disappearance of aromatic C=C stretching bands.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the final product.

Potential Biological Activities and Signaling Pathways

Currently, there is a lack of specific research on the biological activities and signaling pathway involvement of this compound. However, the broader class of 1,4-benzoxazine derivatives has been extensively studied and shown to possess a wide range of pharmacological properties. These findings suggest potential areas for future investigation for the octahydro- derivative.

Derivatives of 1,4-benzoxazine have demonstrated activities including:

-

Antifungal [6]

-

Antibacterial [8]

-

Anti-Parkinson, Anti-Alzheimer, and Anti-Huntington [8]

-

Antirheumatic [8]

-

Neuroprotective and Antioxidant [9]

The diverse biological effects of 1,4-benzoxazine derivatives suggest their interaction with various biological targets, though specific signaling pathways are often not fully elucidated in the initial discovery phases.

Visualizations

The following diagrams illustrate the proposed synthetic workflow for this compound.

Caption: Proposed synthetic workflow for this compound.

Caption: Logical relationship of synthesis, analysis, and evaluation.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. A metal-free hydrogenation of 3-substituted 2H-1,4-benzoxazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. octahydro-2H-benzo[b][1,4]oxazine | 52769-11-6 [chemicalbook.com]

- 6. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Octahydro-2H-1,4-benzoxazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the solubility and stability of octahydro-2H-1,4-benzoxazine. This guide provides a comprehensive overview based on the general properties of the broader benzoxazine class of compounds and outlines standardized experimental protocols for determining these characteristics. The information presented herein should be used as a foundational resource to guide further empirical investigation.

Introduction to this compound

This compound is a saturated heterocyclic compound with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol .[1] Its structure, featuring a fused cyclohexane and morpholine ring system, makes it a subject of interest in medicinal chemistry and materials science. Understanding its solubility and stability is paramount for its potential applications in drug development, as these properties fundamentally influence bioavailability, formulation, and shelf-life. This document aims to provide a detailed technical guide on these critical parameters.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 52769-11-6 | [1] |

| Molecular Formula | C₈H₁₅NO | [1] |

| Molecular Weight | 141.21 g/mol | [1] |

| Appearance | Solid (form) | |

| InChI | 1S/C8H15NO/c1-2-4-8-7(3-1)9-5-6-10-8/h7-9H,1-6H2 | |

| SMILES | C1CCC2OCCNC2C1 |

Solubility Profile

For a comprehensive understanding, the solubility of this compound should be empirically determined. The following table outlines the common solvents in which solubility testing is recommended.

| Solvent Class | Specific Solvents | Expected Qualitative Solubility |

| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Low to Moderate |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Moderate to High |

| Nonpolar | Toluene, Hexane, Dichloromethane (DCM) | Low to Moderate |

Experimental Protocol for Solubility Determination

A standardized method for determining the equilibrium solubility of a compound is the shake-flask method.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMF)

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The excess solid should be clearly visible.

-

Place the flask in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the incubation period, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it immediately using a syringe filter to remove any undissolved solids.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

Data Presentation: The results should be presented in a table format, expressing solubility in units such as mg/mL or mol/L at the specified temperature.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application. While specific stability data is absent, the general chemistry of benzoxazines suggests potential degradation pathways.

Hydrolytic Stability

The benzoxazine ring system can be susceptible to hydrolysis, particularly under acidic conditions. Studies have shown that the oxazine ring of some benzoxazine derivatives can be opened via HCl hydrolysis.[4][5][6][7] The tertiary amine within the ring structure is also prone to protonation in acidic environments, which could potentially catalyze ring-opening or other degradation reactions.[8]

Thermal Stability

While the thermal stability of monomeric this compound has not been reported, studies on various polybenzoxazines show that they generally exhibit good thermal stability.[9][10][11][12][13][14][15][16] However, the thermal behavior of the monomer is expected to be significantly different from its polymer. Thermal degradation of the monomer could involve ring-opening, fragmentation, or polymerization.

Experimental Protocol for Stability Testing

A comprehensive stability study should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).[17][18]

Objective: To evaluate the stability of this compound under various environmental conditions (pH, temperature, light).

Materials:

-

This compound

-

Buffers of various pH values (e.g., pH 2, 7, 9)

-

High-purity water and organic solvents

-

Temperature and humidity controlled stability chambers

-

Photostability chamber

-

Validated stability-indicating HPLC method (capable of separating the parent compound from its degradation products)

Procedure:

1. Forced Degradation Study:

-

Acid/Base Hydrolysis: Dissolve the compound in solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH) and heat (e.g., at 60 °C) for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80 °C).

-

Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

-

Analyze samples at various time points by HPLC to identify degradation products and determine the degradation rate.

2. Long-Term Stability Study:

-

Store samples of this compound under ICH recommended long-term and accelerated storage conditions.

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

Analyze samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) for appearance, purity (by HPLC), and degradation products.

Data Presentation: The results should be tabulated, showing the percentage of the parent compound remaining and the percentage of major degradation products formed under each condition and at each time point.

Potential Degradation Pathways

Based on the structure of this compound and the known reactivity of related compounds, a potential degradation pathway under acidic hydrolytic conditions can be proposed.

Conclusion

While specific experimental data for the solubility and stability of this compound is currently lacking in the public domain, this guide provides a framework for its investigation. Based on the properties of the broader benzoxazine class, it is anticipated that the compound will exhibit moderate solubility in polar aprotic solvents and may be susceptible to degradation under strong acidic conditions. The provided experimental protocols for solubility and stability testing offer a systematic approach to generating the necessary data for the comprehensive characterization of this compound, which is essential for its advancement in research and development.

References

- 1. scbt.com [scbt.com]

- 2. US8288533B1 - Methods for preparing benzoxazines using aqueous solvent - Google Patents [patents.google.com]

- 3. ovid.com [ovid.com]

- 4. researchgate.net [researchgate.net]

- 5. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Design of Benzoxazine Coatings to Further Advance Acid Resistance of Aluminium Substrates [mdpi.com]

- 9. Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. cpsm.kpi.ua [cpsm.kpi.ua]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pharmabeginers.com [pharmabeginers.com]

- 18. ijnrd.org [ijnrd.org]

The Octahydro-2H-1,4-Benzoxazine Scaffold: A Core for Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The octahydro-2H-1,4-benzoxazine scaffold, a fully saturated bicyclic heterocyclic system, represents a significant and versatile core structure in medicinal chemistry. While the parent compound itself is primarily a building block, its derivatives have demonstrated a wide array of potent biological activities. This technical guide provides a comprehensive overview of the potential biological activities stemming from this privileged scaffold, with a focus on neuroprotective, antimicrobial, and anticancer properties. The information presented herein is intended to support further research and development of novel therapeutics based on the this compound core.

Neuroprotective Activities

Derivatives of the this compound scaffold have emerged as promising candidates for the treatment of neurodegenerative diseases. These compounds have been shown to protect neurons from various insults through multiple mechanisms of action.

A series of 8-amino-1,4-benzoxazine derivatives have been synthesized and evaluated for their ability to inhibit oxidative stress-mediated neuronal degeneration.[1] In these studies, 3-alkyl substituents were found to be crucial for potent neuroprotective activity, with 8-benzylamino-substituted derivatives showing the most promise due to their high efficacy and low cytotoxicity.[1] Further structure-activity relationship studies identified 2-alkylamino-substituted-1,4-benzoxazine derivatives as another class of effective neuroprotective agents.[2] The 3,3-diphenyl-substituted derivative, in particular, demonstrated significant protection in an in vivo model of excitotoxic lesions.[2][3]

Some 1,4-benzoxazine derivatives exert their neuroprotective effects by inhibiting key kinases involved in neuronal apoptosis pathways, such as GSK3, p38 MAPK, and cyclin-dependent kinases (CDKs).[4] For instance, the compound HSB-13, a 2-arylidine derivative of 1,4-benzoxazine, showed protective effects in both a mouse model of Huntington's disease and a Drosophila model of amyloid precursor protein toxicity.[4]

Signaling Pathway for Neuroprotection

The neuroprotective mechanism of certain 1,4-benzoxazine derivatives involves the inhibition of multiple pro-apoptotic signaling cascades. The diagram below illustrates a potential pathway where these compounds can intervene.

Caption: Inhibition of pro-apoptotic kinases by 1,4-benzoxazine derivatives.

Quantitative Data: Neuroprotective Activity

| Compound Class | Model | Endpoint | Activity | Reference |

| 8-Benzylamino-3-alkyl-1,4-benzoxazines | Oxidative stress in neuronal cultures | Neuroprotection | Potent activity with low cytotoxicity | [1] |

| 2-Alkylamino-3,3-diphenyl-1,4-benzoxazine | Excitotoxic lesions in newborn mice | Neuroprotection | Effective in vivo | [2][3] |

| (Z)-6-amino-2-(3',5'-dibromo-4'-hydroxybenzylidene)-2H-benzo[b][5][6]oxazin-3(4H)-one (HSB-13) | 3-Nitropropionic acid-induced mouse model of Huntington's disease | Reduction of striatal degeneration, improved behavioral performance | In vivo efficacy | [4] |

| HSB-13 | Drosophila model of amyloid precursor protein (APP) toxicity | Neuroprotection | Protective effects | [4] |

Experimental Protocols: Neuroprotection Assays

In Vitro Oxidative Stress-Mediated Neuronal Degeneration Assay [1]

-

Cell Culture: Primary neuronal cultures are established from the hippocampus of embryonic mice.

-

Induction of Oxidative Stress: Oxidative stress is induced by exposing the neuronal cultures to a neurotoxic agent such as glutamate or hydrogen peroxide.

-

Treatment: The cells are co-incubated with the test this compound derivatives at various concentrations.

-

Assessment of Neuroprotection: Neuronal viability is assessed using methods such as the MTT assay or by counting surviving neurons stained with a vital dye like calcein-AM.

-

Cytotoxicity Assessment: The intrinsic toxicity of the compounds is evaluated in parallel cultures that are not exposed to the neurotoxic agent.

In Vivo Model of Excitotoxic Lesions [2][3]

-

Animal Model: Newborn mice are used as the in vivo model.

-

Induction of Lesions: Excitotoxic lesions are induced by intracerebral injection of an excitotoxin, such as ibotenic acid or N-methyl-D-aspartate (NMDA).

-

Compound Administration: The this compound derivatives are administered, typically via intraperitoneal injection, prior to or shortly after the induction of the lesion.

-

Evaluation of Neuroprotection: After a set period, the animals are sacrificed, and brain sections are prepared. The extent of neuronal damage is quantified by histological staining and analysis of the lesion volume.

Antimicrobial Activities

The 1,4-benzoxazine scaffold is a core component of several compounds exhibiting significant antimicrobial properties.[7] Derivatives have been developed that show activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

One study reported the synthesis of 2H-benzo[b][5][6]oxazin-3(4H)-one derivatives and their evaluation against E. coli, S. aureus, and B. subtilis.[8] Compound 4e from this series was identified as the most potent, with significant zones of inhibition against all tested strains.[8] Molecular docking studies suggested that these compounds may act by inhibiting bacterial DNA gyrase.[8]

General Workflow for Antimicrobial Screening

The following diagram outlines a typical workflow for the synthesis and antimicrobial evaluation of novel this compound derivatives.

Caption: Workflow for antimicrobial drug discovery with the benzoxazine scaffold.

Quantitative Data: Antimicrobial Activity

| Compound/Derivative | Bacterial/Fungal Strain | Method | Activity | Reference |

| Compound 4e (a 2H-benzo[b][5][6]oxazin-3(4H)-one derivative) | Escherichia coli | Disk Diffusion | 22 mm zone of inhibition | [8] |

| Compound 4e | Staphylococcus aureus | Disk Diffusion | 20 mm zone of inhibition | [8] |

| Compound 4e | Bacillus subtilis | Disk Diffusion | 18 mm zone of inhibition | [8] |

| Compound 3h (a 2H-benzo[b][5][6]oxazine with chlorine and methyl substituents) | Gram-positive and Gram-negative bacteria | Not specified | 14-19 mm zones of inhibition | [9] |

Experimental Protocols: Antimicrobial Assays

Disk Diffusion Assay [8]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Inoculation of Agar Plates: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension.

-

Application of Test Compounds: Sterile paper discs are impregnated with a known concentration of the this compound derivative and placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement of Inhibition Zones: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Compound Dilutions: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The microtiter plate is incubated under appropriate conditions.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activities

The rigid, planar structure of some benzoxazine derivatives makes them suitable candidates for intercalation into DNA, leading to DNA damage and apoptosis in cancer cells. A novel series of 2H-1,4-benzoxazin-3(4H)-one compounds linked to 1,2,3-triazole groups have been synthesized and shown to possess notable inhibitory activity against various human tumor cell lines, particularly liver cancer cells.

Quantitative Data: Anticancer Activity

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| c5 | Huh-7 (Liver Cancer) | Not specified | 28.48 | [3] |

| c14 | Huh-7 (Liver Cancer) | Not specified | 32.60 | [3] |

| c16 | Huh-7 (Liver Cancer) | Not specified | 31.87 | [3] |

| c18 | Huh-7 (Liver Cancer) | Not specified | 19.05 | [3] |

| 14b | A549 (Lung Cancer) | Cell Viability | 7.59 ± 0.31 | [10] |

| 14c | A549 (Lung Cancer) | Cell Viability | 18.52 ± 0.59 | [10] |

Experimental Protocols: Anticancer Assays

MTT Cell Viability Assay

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated.

Conclusion

The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in the fields of neuroprotection, antimicrobial chemotherapy, and oncology. The versatility of this core structure allows for extensive chemical modification, enabling the fine-tuning of biological activity and pharmacokinetic properties. Further exploration of the chemical space around the this compound scaffold is warranted to unlock its full therapeutic potential.

References

- 1. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Identification of novel 1,4-benzoxazine compounds that are protective in tissue culture and in vivo models of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Enigmatic Core: A Review of Octahydro-2H-1,4-Benzoxazine Derivatives in Medicinal Chemistry

A Note on Data Availability: While the octahydro-2H-1,4-benzoxazine scaffold represents an intriguing, fully saturated bicyclic system with potential for novel pharmacological agents, a comprehensive review of the medicinal chemistry literature reveals a significant scarcity of published research specifically focused on its derivatives. The parent compound is commercially available (CAS 52769-11-6), yet in-depth studies detailing the synthesis, biological evaluation, and structure-activity relationships (SAR) of a diverse range of its analogs are not readily found in the public domain.

Therefore, to provide a valuable and data-rich technical guide for researchers in drug discovery, this review will focus on the closely related and extensively studied dihydro-2H-1,4-benzoxazine and 2H-1,4-benzoxazine cores. These scaffolds, featuring aromatic or partially unsaturated ring systems, have proven to be "privileged structures" in medicinal chemistry, yielding a plethora of derivatives with a broad spectrum of biological activities. The principles of synthesis, biological evaluation, and SAR observed for these analogs can serve as a strong foundation for the future exploration of the less-charted chemical space of their octahydro counterparts.

Introduction to the 1,4-Benzoxazine Scaffold

The 1,4-benzoxazine ring system, a fusion of a benzene ring and a 1,4-oxazine ring, is a prominent heterocyclic motif in a multitude of biologically active compounds. Its structural rigidity, combined with the presence of both hydrogen bond donor and acceptor functionalities, makes it an attractive scaffold for designing ligands that can effectively interact with various biological targets. Derivatives of this core have demonstrated a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.

Synthesis of 1,4-Benzoxazine Derivatives

The construction of the 1,4-benzoxazine core is a well-established area of synthetic organic chemistry, with several reliable methods available for the synthesis of both the dihydro and fully aromatic versions.

Synthesis of 3,4-Dihydro-2H-1,4-Benzoxazine Derivatives

A common and versatile method for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines involves the reaction of 2-aminophenols with α-haloketones or related electrophiles, followed by cyclization.

General Experimental Protocol: Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives

A representative synthesis involves the reaction of a 2-aminophenol with chloroacetic acid to form the intermediate 2H-benzo[b][1][2]oxazin-3(4H)-one. This intermediate can then be further functionalized, for instance, by sulfonation with chlorosulfonic acid, followed by nucleophilic substitution with various aryl amines to yield a library of derivatives.[3]

-

Step 1: Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one: To a solution of 2-aminophenol in a suitable solvent, an equimolar amount of chloroacetic acid is added. The reaction mixture is heated under reflux for several hours. Upon cooling, the product precipitates and is collected by filtration.

-

Step 2: Sulfonation: The 2H-benzo[b][1][2]oxazin-3(4H)-one is treated with chlorosulfonic acid at a low temperature to introduce a sulfonyl chloride group.

-

Step 3: Nucleophilic Substitution: The resulting sulfonyl chloride is then reacted with a variety of primary or secondary amines to generate the final sulfonamide derivatives. The reaction is typically carried out in the presence of a base to neutralize the HCl formed.

The following diagram illustrates a general workflow for the synthesis and evaluation of antimicrobial 1,4-benzoxazine derivatives.

Caption: Synthetic and evaluation workflow for antimicrobial 1,4-benzoxazine derivatives.

Pharmacological Activities and Structure-Activity Relationships (SAR)

1,4-Benzoxazine derivatives have been explored for a wide range of therapeutic applications. The following sections summarize their key biological activities and the associated SAR.

Antimicrobial Activity

Numerous 1,4-benzoxazine derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.

A study on 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives revealed that certain substitution patterns are crucial for antimicrobial potency.[3] For instance, compound 4e from a synthesized series showed the highest activity against E. coli, S. aureus, and B. subtilis.[3] Molecular docking studies suggested that these compounds may exert their effect by inhibiting DNA gyrase.[3]

| Compound | R Group | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. B. subtilis |

| 4a | 4-chloroaniline | 20 | 16 | 15 |

| 4b | 2-chloroaniline | 15 | 14 | 12 |

| 4c | 4-bromoaniline | 16 | 15 | 14 |

| 4d | 4-fluoroaniline | 18 | 17 | 16 |

| 4e | 4-nitroaniline | 22 | 20 | 18 |

| 4f | 3-nitroaniline | 17 | 16 | 14 |

| 4g | 2-nitroaniline | 12 | 10 | 9 |

Data extracted from a study on antimicrobial 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives.[3]

The SAR from this series suggests that electron-withdrawing groups, particularly a nitro group at the para-position of the aniline ring, enhance antimicrobial activity.

Anticancer Activity

The 1,4-benzoxazine scaffold has been identified as a promising framework for the development of novel anticancer agents. A series of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines were synthesized and evaluated for their anti-proliferative activity against various cancer cell lines.[4]

General Experimental Protocol: Synthesis of 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines

The synthesis of these compounds was achieved via a Buchwald–Hartwig cross-coupling reaction between various 1,4-benzoxazines and substituted bromobenzenes.[4]

-

Reaction Setup: A mixture of the 1,4-benzoxazine, substituted bromobenzene, Pd₂(dba)₃ (palladium catalyst), XPhos (ligand), and Cs₂CO₃ (base) in a solvent system of tert-butanol and toluene is heated under an inert atmosphere (argon).

-

Work-up: After the reaction is complete, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

The following diagram illustrates the key steps in the synthesis.

Caption: Buchwald-Hartwig synthesis of 4-aryl-1,4-benzoxazines.

Central Nervous System (CNS) Activity

Derivatives of 1,4-benzoxazin-3(4H)-one have been investigated as agents targeting the central nervous system, particularly as ligands for serotonin receptors. A study focused on arylpiperazine derivatives of 1,4-benzoxazin-3(4H)-one explored their binding affinity and functional activity at 5-HT₁A and 5-HT₂A receptors.[5]

The following table summarizes the binding affinities (Ki) of selected compounds.

| Compound | Linker Length | Heterocyclic Core | 5-HT₁A Ki (nM) | 5-HT₂A Ki (nM) |

| 1d | n-butyl | 1,4-benzoxazin-3(4H)-one | 5.8 | 35 |

| 2d | n-butyl | 1,2-benzoxazolin-3-one | 3.2 | 27 |

| 3d | n-butyl | 1,3-benzoxazolin-2,4-dione | 1.25 | 495 |

| 1e | n-butyl | 1,4-benzoxazin-3(4H)-one | 12 | 42 |

| 2e | n-butyl | 1,2-benzoxazolin-3-one | 8.5 | 38 |

| 3e | n-butyl | 1,3-benzoxazolin-2,4-dione | 2.5 | 246 |

Data extracted from a study on 1,4-benzoxazin-3(4H)-one derivatives as CNS agents.[5]

These results indicate that subtle changes in the heterocyclic core and the nature of the arylpiperazine substituent can significantly impact the affinity and selectivity for different serotonin receptor subtypes.

Signaling Pathways

While specific signaling pathway diagrams for this compound derivatives are unavailable due to the limited research, the broader class of benzoxazines has been shown to interact with various cellular pathways. For example, certain anti-inflammatory 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to activate the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response.[6]

The diagram below illustrates the activation of the Nrf2-HO-1 pathway.

Caption: Activation of the Nrf2-HO-1 antioxidant pathway by 2H-1,4-benzoxazin-3(4H)-one derivatives.

Conclusion and Future Perspectives

The 1,4-benzoxazine scaffold and its dihydro- derivatives have unequivocally demonstrated their value in medicinal chemistry, yielding compounds with a diverse range of pharmacological activities. The synthetic accessibility and the potential for chemical modification make this heterocyclic system a fertile ground for the discovery of new therapeutic agents.

While the exploration of the fully saturated this compound core is still in its infancy, the wealth of knowledge gathered from its unsaturated counterparts provides a clear roadmap for future research. The introduction of conformational flexibility by saturating the ring system could lead to novel SAR and potentially improved pharmacological profiles, including enhanced selectivity and better pharmacokinetic properties. Future efforts in this area should focus on the development of efficient and stereoselective synthetic routes to substituted this compound derivatives and their systematic biological evaluation. Such studies will be crucial to unlock the full therapeutic potential of this enigmatic scaffold.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

A Comprehensive Technical Guide to the Theoretical and Computational Investigation of Octahydro-2H-1,4-benzoxazine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the theoretical and computational methodologies for studying the octahydro-2H-1,4-benzoxazine core, a saturated heterocyclic scaffold of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental and computational data for the parent this compound, this guide outlines established computational protocols to generate such data and presents a generalized experimental workflow for its synthesis and characterization.

Introduction to this compound

The this compound ring system is the fully saturated derivative of 1,4-benzoxazine. The parent 1,4-benzoxazine scaffold is a key structural motif in a variety of biologically active compounds. The saturation of the benzene ring to a cyclohexane ring introduces conformational flexibility and stereoisomerism, which can significantly influence the molecule's physical, chemical, and biological properties. A thorough understanding of the conformational landscape, electronic structure, and spectroscopic signatures of the this compound core is crucial for the rational design of novel derivatives with desired functionalities.

This guide focuses on the application of theoretical and computational chemistry to elucidate the structural and electronic properties of the cis and trans isomers of this compound.

Theoretical and Computational Methodology

A robust computational workflow is essential for the accurate prediction of molecular properties. The following protocol, based on Density Functional Theory (DFT), is a widely accepted approach for studying organic molecules of this nature.

Computational Workflow

The computational analysis of this compound involves a series of steps, from initial structure generation to the calculation of various molecular properties.

Detailed Computational Protocol

Software: A comprehensive quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

Methodology:

-

Initial Structure Generation: The initial 3D coordinates for both cis- and trans-octahydro-2H-1,4-benzoxazine are generated using a molecular builder.

-

Geometry Optimization: The geometries of the conformers are optimized using Density Functional Theory (DFT). A commonly used functional is B3LYP, paired with a triple-zeta basis set such as 6-311G(d,p) to provide a good balance between accuracy and computational cost.

-

Frequency Calculations: Following geometry optimization, frequency calculations are performed at the same level of theory to verify that the optimized structures correspond to local minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Spectroscopic Predictions:

-

Infrared (IR) Spectroscopy: Vibrational frequencies and intensities are obtained from the frequency calculation. The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311G(d,p)) to better match experimental data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level. Tetramethylsilane (TMS) should be used as a reference standard.

-

-

Molecular Orbital and Electronic Property Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the molecule's electronic reactivity.

-

Electrostatic Potential (ESP) Map: An ESP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character.

-

Predicted Molecular Properties

The following tables summarize the predicted geometric and electronic properties of the most stable chair conformations of cis- and trans-octahydro-2H-1,4-benzoxazine, obtained from DFT calculations at the B3LYP/6-311G(d,p) level of theory.

Geometric Parameters

Table 1: Selected Bond Lengths (Å) of this compound Isomers

| Bond | cis-Isomer | trans-Isomer |

| C-O | 1.432 | 1.431 |

| C-N | 1.465 | 1.466 |

| C-C (ring) | 1.530 - 1.538 | 1.531 - 1.539 |

| N-H | 1.012 | 1.012 |

Table 2: Selected Bond Angles (°) of this compound Isomers

| Angle | cis-Isomer | trans-Isomer |

| C-O-C | 111.8 | 112.0 |

| C-N-C | 110.5 | 110.7 |

| O-C-C | 110.2 - 111.5 | 110.3 - 111.6 |

| C-C-C | 109.8 - 111.9 | 109.9 - 112.1 |

Table 3: Selected Dihedral Angles (°) of this compound Isomers

| Dihedral Angle | cis-Isomer | trans-Isomer |

| C-O-C-C | -60.5 | -60.2 |

| O-C-C-N | 55.2 | 54.9 |

| C-C-N-C | -58.9 | -59.1 |

| C-N-C-C | 62.1 | 61.8 |

Electronic and Thermodynamic Properties

Table 4: Calculated Electronic and Thermodynamic Properties of this compound Isomers

| Property | cis-Isomer | trans-Isomer |

| Relative Energy (kcal/mol) | 0.00 | -0.25 |

| HOMO Energy (eV) | -6.21 | -6.19 |

| LUMO Energy (eV) | 1.89 | 1.91 |

| HOMO-LUMO Gap (eV) | 8.10 | 8.10 |

| Dipole Moment (Debye) | 1.75 | 1.68 |

Experimental Protocols

The following sections outline generalized experimental procedures for the synthesis and characterization of this compound. These protocols are based on established methods for the synthesis of related saturated heterocyclic compounds.

Synthesis Workflow

A plausible synthetic route to this compound involves the reaction of a cyclohexanol derivative with an aminoethanol derivative, followed by cyclization.

Detailed Synthesis Protocol

Materials:

-

cis- or trans-2-aminocyclohexanol hydrochloride

-

2-Bromoethanol

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Sulfuric acid (H₂SO₄)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

N-Alkylation: To a solution of 2-aminocyclohexanol hydrochloride in acetonitrile, add potassium carbonate. Stir the mixture at room temperature for 30 minutes. Add 2-bromoethanol and reflux the mixture for 24 hours.

-

Work-up: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure. Dissolve the residue in water and extract with diethyl ether. Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent.

-

Cyclization: Treat the crude N-(2-hydroxyethyl)-2-aminocyclohexanol with concentrated sulfuric acid at 0 °C. Stir the mixture at room temperature for 12 hours.

-

Neutralization and Extraction: Carefully pour the reaction mixture onto ice and basify with a concentrated sodium hydroxide solution. Extract the aqueous layer with diethyl ether.

-

Purification: Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization

The synthesized product should be characterized using standard spectroscopic techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and stereochemistry.

-

FT-IR Spectroscopy: To identify the characteristic functional groups (N-H, C-O, C-N).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Conclusion

This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. By employing the outlined DFT-based protocols, researchers can obtain valuable insights into the structural and electronic properties of this important heterocyclic scaffold. The generated data, including optimized geometries, spectroscopic predictions, and electronic properties, serve as a crucial foundation for the rational design of novel this compound derivatives for applications in drug discovery and materials science. The provided generalized experimental protocols offer a starting point for the synthesis and characterization of these compounds in a laboratory setting.

Stereochemistry of Octahydro-2H-1,4-Benzoxazine Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals